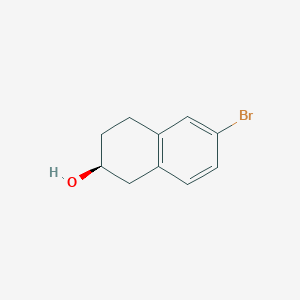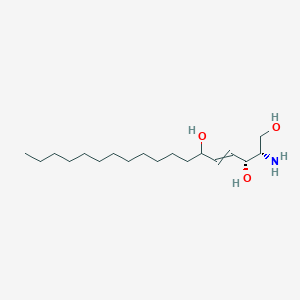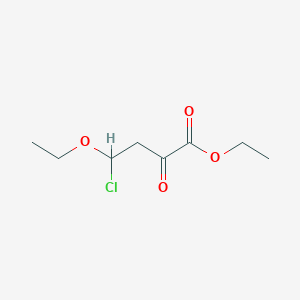
3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl ester
Overview
Description
3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl ester, also known as Boc-L-phenylalanine ethyl ester, is a chemical compound that has been widely used in scientific research. This compound is a derivative of L-phenylalanine, which is an essential amino acid that is involved in the synthesis of various proteins in the human body. Boc-L-phenylalanine ethyl ester is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mechanism of Action
3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester is a derivative of L-phenylalanine, which is an essential amino acid that is involved in the synthesis of various proteins in the human body. 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester is often used as a building block in peptide synthesis due to its ability to protect the amino group of the phenylalanine residue. This compound has also been used in the synthesis of various bioactive peptides such as enkephalins and endorphins.
Biochemical and Physiological Effects:
3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester has been shown to have various biochemical and physiological effects. This compound has been shown to increase the activity of various enzymes such as trypsin and chymotrypsin. 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester has several advantages and limitations for lab experiments. One of the main advantages is its ability to protect the amino group of the phenylalanine residue during peptide synthesis. This compound is also relatively easy to synthesize and purify. However, one of the limitations of 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester in scientific research. One potential direction is the development of new bioactive peptides that can be synthesized using 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester as a building block. Another potential direction is the use of 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester in the synthesis of new drugs and pharmaceuticals. Additionally, 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester could be used in the development of new materials such as polymers and coatings.
Scientific Research Applications
3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester has been used in various scientific research applications. One of the most common applications is in the synthesis of peptides and proteins. 3-Phenyl-3-(tert-butoxycarbonylamino)propionic acid ethyl esteralanine ethyl ester is often used as a building block in peptide synthesis due to its ability to protect the amino group of the phenylalanine residue. This compound has also been used in the synthesis of various bioactive peptides such as enkephalins and endorphins.
properties
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)11-13(12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHVSPMBKVUOCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



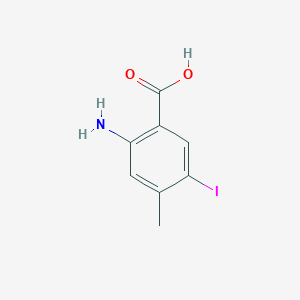

![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-mesityl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinolin-2-ium tetrafluoroborate](/img/structure/B3245713.png)
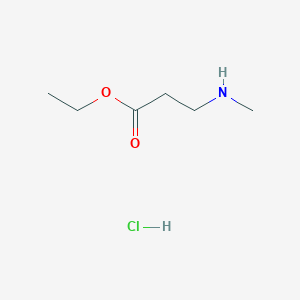
![Peroxide, bis[4-(1,1-dimethylethyl)benzoyl]](/img/structure/B3245726.png)
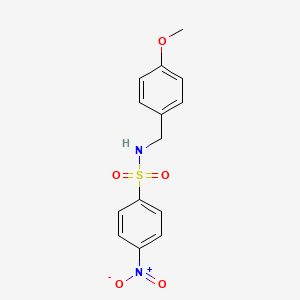
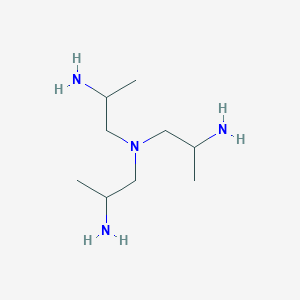
![1-[(1-Aminopropan-2-YL)oxy]-4-chlorobenzene](/img/structure/B3245746.png)
![4-{[(2-Hydroxy-ethyl)-methyl-amino]-methyl}-benzonitrile](/img/structure/B3245748.png)
